Benzyldimethyltetradecylammonium chloride

Descripción general

Descripción

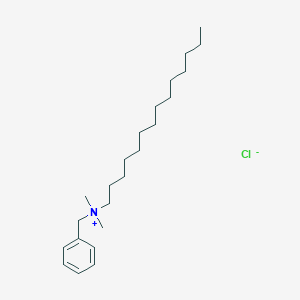

Benzyldimethyltetradecylammonium chloride (CAS 139-08-2), also known as tetradecyldimethylbenzylammonium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C₂₃H₄₂ClN and a molecular weight of 368.04 g/mol . Structurally, it consists of a benzyl group, two methyl groups, and a tetradecyl (C₁₄) alkyl chain attached to a positively charged nitrogen atom, paired with a chloride counterion . This cationic surfactant exhibits amphiphilic properties, enabling applications in disinfectants, personal care products, and industrial processes as an antimicrobial agent, emulsifier, and phase-transfer catalyst . Its biocidal efficacy stems from the disruption of microbial cell membranes via electrostatic interactions with negatively charged phospholipids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyldimethyltetradecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of N,N-dimethyltetradecylamine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

Benzyldimethyltetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Phase Transfer Catalysis: This compound acts as a catalyst in reactions involving immiscible phases, such as organic and aqueous phases.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reactants used. For example, in substitution reactions with halides, the corresponding quaternary ammonium halide is formed .

Aplicaciones Científicas De Investigación

Industrial Applications

1. Surfactant and Emulsifier

BDTAC is widely used as a cationic surfactant in formulations for detergents, fabric softeners, and personal care products. Its surfactant properties enhance the wetting, spreading, and emulsifying capabilities of these products .

2. Water Purification

Due to its ability to form complexes with metal ions, BDTAC is employed in water purification processes. It acts as a flocculating agent that helps in the removal of suspended particles from water, thereby improving water quality .

3. Corrosion Inhibition

BDTAC is utilized as a corrosion inhibitor in various industrial applications. It forms protective films on metal surfaces, reducing corrosion rates in environments where metals are exposed to moisture and corrosive agents .

Scientific Research Applications

1. Antimicrobial Agent

BDTAC exhibits significant antimicrobial properties, making it suitable for use in disinfectants and sanitizers. It is effective against a range of pathogens, including bacteria, viruses, and fungi .

Table 1: Antimicrobial Efficacy of BDTAC

| Pathogen Type | Efficacy |

|---|---|

| Bacteria | High |

| Viruses | Moderate |

| Fungi | High |

2. Drug Delivery Systems

Research has explored the use of BDTAC in drug delivery systems, particularly in formulations aimed at enhancing the bioavailability of therapeutic agents. Its ability to interact with cell membranes facilitates the transport of drugs into cells .

Case Studies

Case Study 1: Use in Air Filtration Systems

A study demonstrated the effectiveness of BDTAC in treating air filters to eliminate microbial contamination. The treatment significantly reduced bacterial loads on reusable filters used in spacecraft and aircraft systems, showcasing its potential for improving air quality in enclosed environments .

Case Study 2: Water Treatment Efficacy

In another research project focused on water treatment, BDTAC was tested for its ability to remove heavy metals from contaminated water sources. Results indicated that it effectively reduced concentrations of lead and cadmium by forming stable complexes that precipitated out of solution .

Mecanismo De Acción

The antimicrobial activity of benzyldimethyltetradecylammonium chloride is attributed to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis . This compound also acts as a phase transfer catalyst by facilitating the transfer of reactants between different phases, enhancing reaction rates .

Comparación Con Compuestos Similares

Comparison with Similar Quaternary Ammonium Compounds

The antimicrobial activity, solubility, and environmental behavior of QACs depend on alkyl chain length, substituents, and molecular weight. Below is a comparative analysis of BDTCl with structurally analogous compounds:

Table 1: Key Properties of Benzyldimethyltetradecylammonium Chloride and Analogues

Key Observations:

Alkyl Chain Length and Efficacy :

- Longer alkyl chains (e.g., C₁₄ in BDTCl, C₁₆) enhance hydrophobic interactions with microbial membranes, increasing biocidal potency . However, solubility decreases with chain length, limiting formulations to lower concentrations for C₁₆ homologues .

- BDTCl balances moderate solubility and high efficacy, making it suitable for wipes, towelettes, and industrial sanitizers .

Specialized Derivatives :

- Deuterated analogues (e.g., Benzyl-2,3,4,5,6-D₅-dimethyl-N-decylammonium chloride) are used in isotopic labeling studies but lack antimicrobial utility .

- Benzalkonium chloride (a mixture of C₁₂–C₁₈ QACs) offers broader-spectrum activity but variable environmental persistence due to heterogeneous composition .

Environmental and Safety Considerations: BDTCl exhibits high soil adsorption (Koc = 9 × 10⁵), reducing groundwater contamination risks but increasing terrestrial toxicity .

Surface Chemistry and Micelle Formation

BDTCl forms mixed micelles with tetradecyltrimethylammonium bromide (TTAB), enhancing solubilization of hydrophobic compounds. Critical micelle concentration (CMC) for BDTCl is ~0.5 mM, lower than C₁₂ homologues, indicating stronger self-assembly .

Phase-Transfer Catalysis

BDTCl facilitates organic reactions (e.g., synthesis of epoxypropanones) by transferring reactants across immiscible phases. Its C₁₄ chain improves interfacial stability compared to shorter-chain QACs .

Environmental Remediation

BDTCl-modified bentonite effectively adsorbs 2,4,6-trichlorophenol (96% removal efficiency), demonstrating utility in wastewater treatment .

Actividad Biológica

Benzyldimethyltetradecylammonium chloride (BDTAC) is a quaternary ammonium compound (QAC) widely recognized for its biocidal properties. This article explores the biological activity of BDTAC, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.

Overview of this compound

BDTAC is part of a larger class of benzalkonium chlorides, which are commonly used as disinfectants and biocides in various applications, including healthcare and personal care products. Its structure consists of a long hydrophobic alkyl chain (tetradecyl) and a positively charged quaternary ammonium group, which contributes to its antimicrobial efficacy.

The antimicrobial activity of BDTAC is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of BDTAC allows it to interact with the negatively charged components of bacterial membranes, leading to:

- Membrane Disruption : The insertion of BDTAC into the lipid bilayer results in increased permeability, causing leakage of cellular contents.

- Cell Lysis : Prolonged exposure can lead to cell death through lysis due to the loss of structural integrity.

Efficacy Against Microorganisms

BDTAC exhibits broad-spectrum antimicrobial activity against various pathogens, including:

- Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Viruses : Demonstrated antiviral properties against enveloped viruses.

The Minimum Inhibitory Concentration (MIC) values for BDTAC typically range from 1 to 10 µg/mL depending on the microorganism tested, indicating potent antimicrobial activity .

Case Study 1: Efficacy in Biofilm Disruption

A study investigated the effectiveness of BDTAC in disrupting biofilms formed by Pseudomonas aeruginosa. The results indicated that BDTAC could significantly reduce biofilm biomass when applied at concentrations as low as 0.5% . This property is crucial in healthcare settings where biofilm-associated infections are common.

Case Study 2: Synergistic Effects with Other Biocides

Research has shown that combining BDTAC with other biocides can enhance its antimicrobial efficacy. For instance, a study evaluating the fractional inhibitory concentration index (FICI) found that BDTAC exhibited synergistic effects when combined with cinnamaldehyde against various bacterial strains . This suggests potential applications in formulating more effective disinfectants.

Degradation and Environmental Impact

While BDTAC is effective as a biocide, its environmental persistence raises concerns. Studies have shown that microbial communities can metabolize BDTAC through pathways involving ω-oxidation and β-oxidation, leading to various degradation products . Understanding these pathways is essential for assessing the environmental impact of BDTAC and developing strategies for wastewater treatment.

Summary Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Structure | C₁₄H₃₁NCl |

| MIC Range | 1 - 10 µg/mL |

| Target Microorganisms | Gram-positive & Gram-negative bacteria; enveloped viruses |

| Mechanism of Action | Membrane disruption and cell lysis |

| Environmental Degradation | Metabolized via ω-oxidation and β-oxidation |

Q & A

Basic Research Questions

Q. What are the structural characteristics and nomenclature conventions for BDTDACl?

BDTDACl is a quaternary ammonium compound with the molecular formula C23H42ClN and a molecular weight of 368.04 g/mol. Its IUPAC name is tetradecyldimethylbenzylammonium chloride, reflecting a benzyl group attached to a dimethyltetradecylammonium core. The tetradecyl chain (C14) contributes to its surfactant properties, while the benzyl group enhances solubility in organic phases. Systematic naming distinguishes it from homologs (e.g., C12 or C16 analogs) .

Q. How can BDTDACl be synthesized, and what purity validation methods are recommended?

BDTDACl is synthesized via quaternization of lauryldimethylamine (C12) or myristyldimethylamine (C14) with benzyl chloride. Post-synthesis, purity can be validated using HPLC with charged aerosol detection (CAD) or ion-pair chromatography coupled with mass spectrometry. Quantitative <sup>1</sup>H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective for assessing residual amine impurities .

Q. What are the primary applications of BDTDACl in analytical chemistry?

BDTDACl serves as:

- Ion-pairing agent : Enhances extraction efficiency of anionic analytes (e.g., Co(II)) in spectrophotometric determination by forming hydrophobic ion associates .

- Phase-transfer catalyst : Facilitates nucleophilic substitutions in biphasic systems (e.g., synthesis of 2,3-epoxypropanones) by shuttling reactants between aqueous and organic phases .

Advanced Research Questions

Q. How can partition coefficients (log P) of BDTDACl in micellar systems be determined experimentally?

Use enthalpimetry to measure solubilization thermodynamics in pentanol-water-surfactant systems. Titrate BDTDACl into a pentanol/water mixture and monitor enthalpy changes via microcalorimetry. The partition coefficient (log P) is derived from the inflection point in the enthalpy-pentanol concentration curve, reflecting micelle formation thresholds. Compare with homologs (e.g., trimethyltetradecylammonium chloride) to assess chain-length effects .

Q. What methodologies optimize BDTDACl-modified bentonite for adsorbing chlorophenols?

To enhance 2,4,6-trichlorophenol adsorption:

- Modification : Stir bentonite with BDTDACl (0.5–2.0 CEC) at 60°C for 24 hrs.

- Characterization : Validate intercalation via XRD (increased d-spacing) and FTIR (quaternary ammonium peaks).

- Kinetics : Apply pseudo-second-order models to adsorption data; thermodynamic parameters (ΔG, ΔH) indicate spontaneity and exothermicity .

Q. How do ionic interferents affect BDTDACl quantification in spectrophotometric assays?

Validate interference using the ECR-Al colorimetric method:

- Interferent screening : Spike solutions with ions (e.g., Fe<sup>3+</sup>, CN<sup>−</sup>) at ≤500 mg/L.

- Recovery testing : Compare results with standard addition methods. For example, Ag<sup>+</sup> at 200 mg/L causes ≤5% deviation, while Cl<sup>−</sup> (≤1000 mg/L) shows negligible impact .

Q. What mechanisms explain contradictory biodegradation rates of BDTDACl in wastewater systems?

Biodegradation varies with microbial acclimation:

- Activated sludge : >70% removal occurs in acclimated systems via N-dealkylation.

- MITI test : 83% degradation in 10 days for BDTDACl vs. <5% for C16/C18 analogs, highlighting chain-length-dependent recalcitrance. Use respirometry (OECD 301F) to quantify O2 consumption and validate acclimation effects .

Q. How can mixed micelles of BDTDACl and TTAB improve trace metal detection?

Prepare mixed micelles with tetradecyltrimethylammonium bromide (TTAB) at varying molar ratios (e.g., 1:1 to 1:3). Use dynamic light scattering (DLS) to optimize micelle size (<50 nm). In cadmium determination, the mixed system enhances sensitivity 3-fold via synergistic electrostatic interactions, validated by ICP-MS .

Q. Methodological Notes

Propiedades

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBHHZMJRVXXQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent) | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6036384 | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miristalkonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free-flowing powder, White crystalline powder | |

CAS No. |

139-08-2, 68391-01-5, 68424-85-1 | |

| Record name | Benzyldimethyltetradecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miristalkonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60-61 °C | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.